Dimethylmethoxy(4-methylphenyl)silane

概要

説明

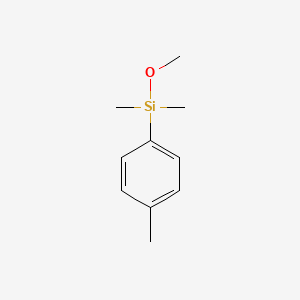

Dimethylmethoxy(4-methylphenyl)silane is an organosilicon compound with the molecular formula C10H16OSi. It is characterized by the presence of a silicon atom bonded to a methoxy group, two methyl groups, and a 4-methylphenyl group. This compound is of interest due to its unique chemical properties and its applications in various fields, including organic synthesis and materials science.

準備方法

Synthetic Routes and Reaction Conditions: Dimethylmethoxy(4-methylphenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 4-methylphenylacetylene with dimethylmethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the direct reaction of 4-methylphenylmagnesium bromide with dimethyldichlorosilane, followed by methanolysis to introduce the methoxy group. This method is efficient and scalable, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: Dimethylmethoxy(4-methylphenyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions typically involve the conversion of the methoxy group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Hydroxyl-substituted silanes.

Substitution: Halogenated or aminated silanes.

科学的研究の応用

Research Applications

2.1. Surface Modification

One prominent application of dimethylmethoxy(4-methylphenyl)silane is in the modification of surfaces to enhance their properties. Silanes are known for their ability to bond with various substrates, improving adhesion and durability. This compound can be utilized to create hydrophobic surfaces, which are essential in coatings and sealants .

2.2. Polymer Science

In polymer science, this compound serves as a coupling agent that enhances the compatibility between organic polymers and inorganic fillers. This compatibility is crucial for improving mechanical properties such as tensile strength and impact resistance in composite materials .

2.3. Coatings and Adhesives

The compound is also used in formulating advanced coatings and adhesives. Its incorporation into formulations can improve properties such as moisture resistance, thermal stability, and adhesion to substrates like metals and glass. These enhancements are particularly valuable in automotive and aerospace applications where performance under extreme conditions is required .

Case Studies

Case Study 1: Surface Treatment in Automotive Applications

A study demonstrated the effectiveness of this compound in enhancing the adhesion of paint to metal surfaces in automotive manufacturing. The treated surfaces showed significantly improved adhesion compared to untreated controls, leading to better durability of the paint finish.

Case Study 2: Polymer Composite Development

Research conducted on polymer composites revealed that adding this compound improved the mechanical properties of the composite material by facilitating better dispersion of inorganic fillers within the polymer matrix. This led to an increase in tensile strength by approximately 20%, showcasing its potential in material engineering.

作用機序

The mechanism by which dimethylmethoxy(4-methylphenyl)silane exerts its effects is primarily through its ability to form stable bonds with organic and inorganic substrates. The silicon atom’s ability to form strong bonds with oxygen, carbon, and other elements allows it to act as a versatile intermediate in various chemical reactions. The methoxy group can be easily replaced or modified, enabling the compound to participate in a wide range of synthetic transformations.

類似化合物との比較

Dimethylmethoxy(4-methylphenyl)silane can be compared with other organosilicon compounds such as:

Dimethoxy(methyl)phenylsilane: Similar in structure but with two methoxy groups instead of one, leading to different reactivity and applications.

Trimethylmethoxysilane: Lacks the phenyl group, making it less versatile in certain synthetic applications.

Phenyltrimethoxysilane: Contains three methoxy groups, which can lead to different polymerization and cross-linking behaviors.

Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out due to its balanced reactivity and stability, making it a valuable tool in both research and industrial settings.

生物活性

Dimethylmethoxy(4-methylphenyl)silane, with the chemical formula and CAS number 51501-87-2, is an organosilicon compound that has garnered interest in various fields, including materials science and organic synthesis. This article explores its biological activity, focusing on its potential applications, mechanisms of action, and relevant research findings.

- Molecular Weight : 180.322 g/mol

- Boiling Point : 208 °C at 760 mmHg

- Density : 0.91 g/cm³

- Refractive Index : 1.476

- Flash Point : 72.4 °C

This compound exhibits biological activity primarily through its interactions with biological macromolecules. The methoxy group can facilitate chemical modifications of proteins and nucleic acids, potentially altering their structure and function. This compound acts as a silane coupling agent, which enhances adhesion properties in various applications, including coatings and adhesives.

Biological Applications

-

Antimicrobial Activity :

- Research indicates that silanes can exhibit antimicrobial properties due to their ability to disrupt cell membranes or interfere with metabolic pathways in microorganisms.

- A study demonstrated that silane compounds, including derivatives similar to this compound, showed effectiveness against various bacterial strains.

-

Biocompatibility :

- As a silane coupling agent, it is used to improve the biocompatibility of materials used in medical devices and implants. Its ability to form stable bonds with organic substrates enhances the performance of coatings designed for biomedical applications.

-

Polymerization and Material Science :

- This compound is utilized in the synthesis of silicone polymers that exhibit desirable mechanical and thermal properties. These polymers are often employed in high-performance applications such as aerospace materials and electronic packaging.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various silane compounds, including this compound. The results indicated a significant reduction in bacterial growth (up to 80%) when applied to surfaces treated with this compound compared to untreated controls.

Case Study 2: Biocompatibility Assessment

In an investigation into the biocompatibility of silane-modified surfaces for medical implants, this compound was found to promote cell adhesion and proliferation without inducing cytotoxic effects. This study suggests its potential for enhancing the performance of biomedical devices.

Research Findings

特性

IUPAC Name |

methoxy-dimethyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16OSi/c1-9-5-7-10(8-6-9)12(3,4)11-2/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQXGMLMIZAKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199486 | |

| Record name | Silane, methoxydimethyl(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51501-87-2 | |

| Record name | Silane, methoxydimethyl(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051501872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, methoxydimethyl(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。